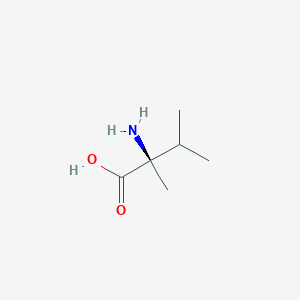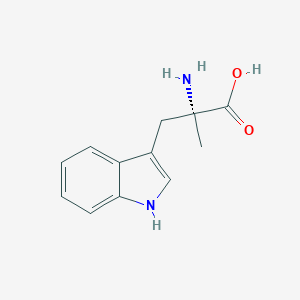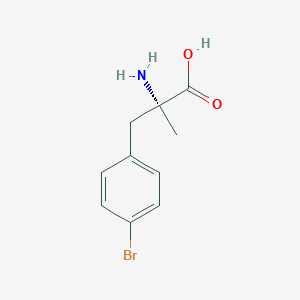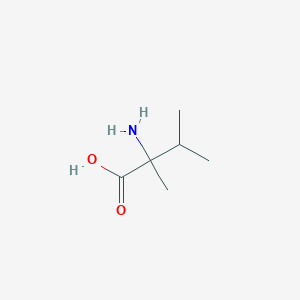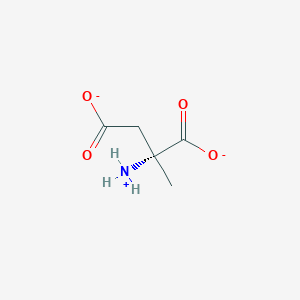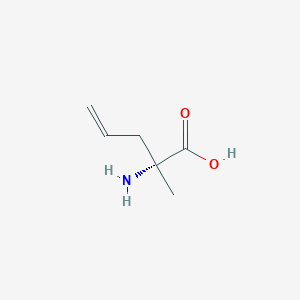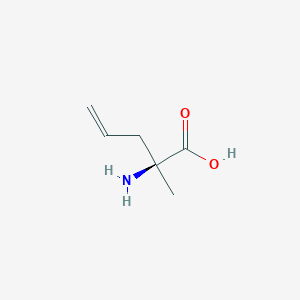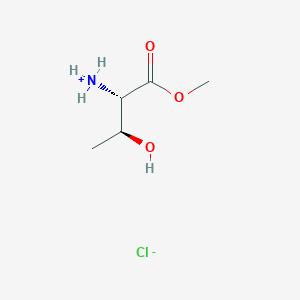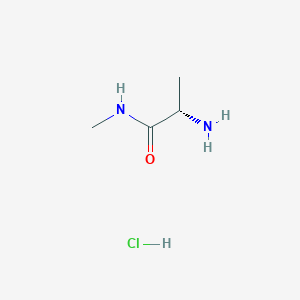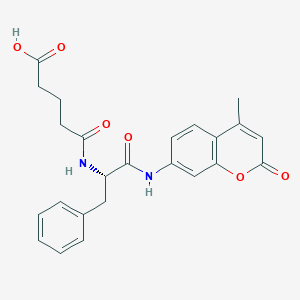
Glutaryl-phe-amc
Übersicht
Beschreibung
Glutaryl-Phe-AMC is a sensitive fluorogenic substrate for chymotrypsin . It is used in research and not for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C24H24N2O6 . Its molecular weight is 436.46 . More detailed structural analysis or 3D molecular structure was not found in the search results.Physical and Chemical Properties Analysis
This compound is a powder . It has an excitation wavelength of 325 nm and an emission wavelength of 395 nm in water . The reaction product has an excitation wavelength of 380 nm and an emission wavelength of 460 nm .Wissenschaftliche Forschungsanwendungen
Enzyme Activity Assays
Glutaryl-Phe-Amc is primarily utilized in the assay of enzyme activities. A study by Yandle et al. (1992) developed a fluorometric assay for endopeptidase-24.11 using a substrate similar to this compound. This assay allowed for the measurement of endopeptidase activity in human plasma, useful in understanding conditions like hypertension (Yandle et al., 1992). Similarly, Zimmerman et al. (1977) prepared sensitive fluorogenic substrates, including this compound, for various enzymes like trypsin and chymotrypsin. These substrates enable the detection of enzyme activities in minute quantities (Zimmerman et al., 1977).
Agriculture and Plant Science
In the field of agriculture and plant science, the application of amino acids, including phenylalanine (Phe), as in this compound, has been studied. Teixeira et al. (2018) explored how amino acids like phenylalanine impact the nitrogen metabolism and productivity in soybean crops, highlighting the potential role of such compounds in agricultural practices (Teixeira et al., 2018).
Drug Delivery and Cancer Therapy
This compound and related compounds have applications in drug delivery and cancer therapy. For example, Lin et al. (2020) discussed the development of a drug carrier, Zr-MOF/AMC, for dual-responsive drug release and cancer diagnosis, demonstrating the potential of similar compounds in targeted cancer treatments (Lin et al., 2020).
Metabolic Disorders
Research has also focused on metabolic disorders involving compounds structurally related to this compound. Kölker et al. (2007) conducted a study on Glutaryl-CoA dehydrogenase deficiency, a metabolic disorder, and its management through newborn screening. Their work underscores the importance of early detection and management in such conditions (Kölker et al., 2007).
Protein Modification and Bioinformatics
In the field of bioinformatics, Wang et al. (2023) developed Deepro-Glu, a predictor for lysine glutarylation sites in proteins. This work shows the significance of understanding and predicting protein modifications for furthering molecular biology research (Wang et al., 2023).
Wirkmechanismus
Target of Action
Glutaryl-phe-amc, also known as Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin , is a compound used in various biochemical applications.
Mode of Action
It is known to be a sensitive fluorogenic substrate for chymotrypsin , indicating that it may interact with this enzyme in some capacity.
Biochemical Pathways
Given its potential interaction with chymotrypsin , it may influence proteolytic pathways.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Biochemische Analyse
Biochemical Properties
Glutaryl-phe-amc is involved in various biochemical reactions. It is primarily used as a substrate for the enzyme chymotrypsin . The nature of these interactions involves the cleavage of the amide bond in the this compound molecule by the enzyme, which results in a fluorescence change that can be measured .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that the compound plays a role in T cell activation. Glutarate, a related compound, has been shown to increase memory T cells and reduce tumor growth
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as chymotrypsin. When this compound is cleaved by chymotrypsin, it results in a change in fluorescence, which can be measured . This allows researchers to monitor the activity of the enzyme in real time.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C
Metabolic Pathways
This compound is likely involved in the metabolic pathways of the enzymes it interacts with. For example, glutarate, a related compound, is generated through the catabolism of L-lysine or L-tryptophan
Eigenschaften
IUPAC Name |
5-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-15-12-23(30)32-20-14-17(10-11-18(15)20)25-24(31)19(13-16-6-3-2-4-7-16)26-21(27)8-5-9-22(28)29/h2-4,6-7,10-12,14,19H,5,8-9,13H2,1H3,(H,25,31)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFOMJAYSBYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974179 | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-47-6 | |
| Record name | (S)-5-((1-Benzyl-2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-2-oxoethyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


